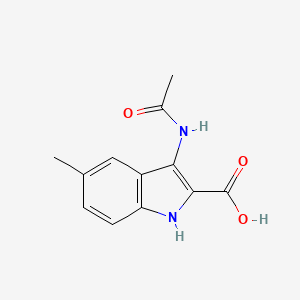

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid (AAMICA) is an important organic acid that has a wide range of applications in scientific research. It is a derivative of tryptophan and is found in many biological systems, including bacteria, fungi, plants, and animals. AAMICA is a versatile compound that can be used in a variety of ways, including in synthetic organic chemistry, as a catalyst, and in biochemical and physiological studies.

科学的研究の応用

Proteomics Research

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid: is utilized in proteomics research as a biochemical tool. It plays a role in the study of protein structure and function, particularly in the context of post-translational modifications and protein-protein interactions .

Gut Microbiota and Metabolic Regulation

This compound is part of the indole derivative family, which is significant in the context of gut microbiota. Indoles, produced by intestinal microorganisms, are crucial for maintaining intestinal homeostasis and influencing liver metabolism and immune responses. They show promise in therapeutic strategies for intestinal and liver diseases .

Synthesis of Alkaloids

Indole derivatives are key moieties in various alkaloids. The compound can be used as a reactant in the synthesis of complex alkaloids, which have applications ranging from medicinal chemistry to agricultural sciences .

Antiviral and Anti-inflammatory Applications

Indole derivatives have been reported to possess antiviral and anti-inflammatory properties. They are involved in the development of new pharmaceuticals that target a range of diseases, including viral infections and inflammatory conditions .

Cancer Research

The indole ring system, to which our compound belongs, is found in many natural products and drugs. It has been increasingly recognized for its potential in treating various types of cancer cells, owing to its ability to interact with cellular biology at the molecular level .

Pharmacological Activities

A wide array of pharmacological activities is associated with indole derivatives, including antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These properties make indole derivatives, including our compound, valuable in the development of new therapeutic agents .

Chemical Synthesis and Catalysis

In the field of chemical synthesis, 3-acetamido-5-methyl-1H-indole-2-carboxylic acid serves as a reactant for the construction of various complex molecules. Its role in catalysis and organic methodology is pivotal for advancing synthetic chemistry .

Agricultural Chemistry

Indole derivatives are also important in agricultural chemistry. They can be used to synthesize plant hormones and other compounds that play a role in plant growth and development, pest resistance, and crop yield enhancement .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . More research is required to identify the specific pathways impacted by this compound.

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

3-acetamido-5-methyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-6-3-4-9-8(5-6)10(13-7(2)15)11(14-9)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTGVGIKYCMSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2NC(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355666 |

Source

|

| Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |

CAS RN |

56545-54-1 |

Source

|

| Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)